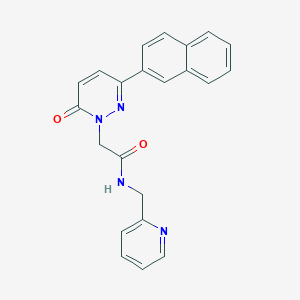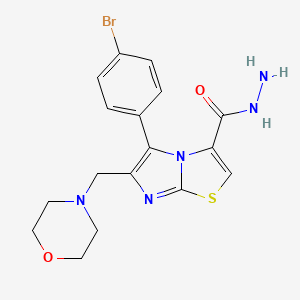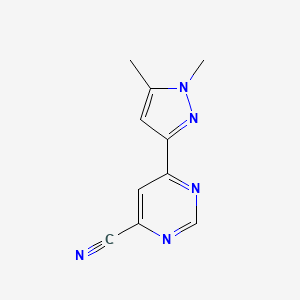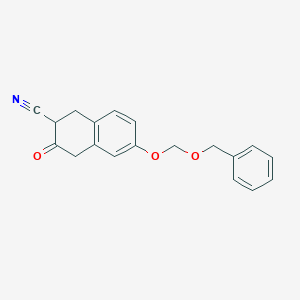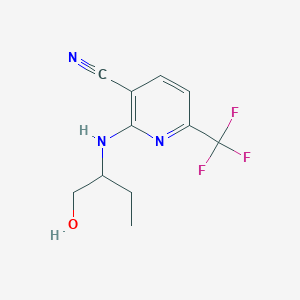
(2-n-Propyloxy-4-(trifluoromethoxy)phenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the trifluoromethoxy group enhances its reactivity and stability, making it a versatile tool in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable solvent like THF. The reaction is often catalyzed by a transition metal such as palladium or nickel to facilitate the formation of the organozinc compound. The general reaction scheme is as follows:
Ar-Br+Zn→Ar-ZnBr
where Ar represents the aryl group (2-n-propyloxy-4-(trifluoromethoxy)phenyl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and consistency. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aryl alcohol or ketone.
Reduction: It can be reduced to form the corresponding aryl hydride.
Substitution: The zinc bromide moiety can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halides (e.g., chlorine, bromine), alkoxides (e.g., methoxide, ethoxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Aryl alcohols or ketones.
Reduction: Aryl hydrides.
Substitution: Aryl halides or alkoxides.
科学研究应用
(2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: Used in cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of pharmaceuticals and agrochemicals.
Biology: Utilized in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can participate in various nucleophilic addition and substitution reactions. The trifluoromethoxy group enhances the electron-withdrawing capability, stabilizing the intermediate and facilitating its reactivity. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
- (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc chloride
- (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc iodide
- (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc fluoride
Uniqueness
Compared to its analogs, (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide offers a balance of reactivity and stability, making it particularly useful in a wide range of synthetic applications. The bromide ion provides an optimal leaving group, facilitating various substitution reactions more efficiently than chloride or fluoride analogs.
属性
分子式 |
C10H10BrF3O2Zn |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-propoxy-3-(trifluoromethoxy)benzene-6-ide |
InChI |
InChI=1S/C10H10F3O2.BrH.Zn/c1-2-6-14-8-4-3-5-9(7-8)15-10(11,12)13;;/h3,5,7H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
XEFZKZZJMPZMOU-UHFFFAOYSA-M |
规范 SMILES |
CCCOC1=[C-]C=CC(=C1)OC(F)(F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


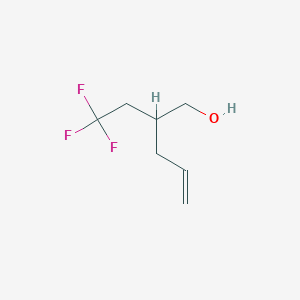
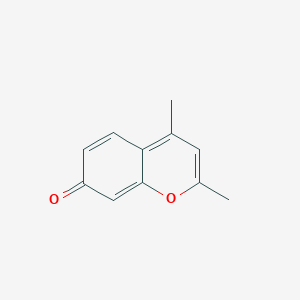
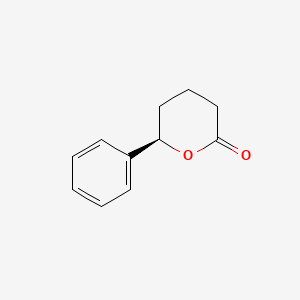
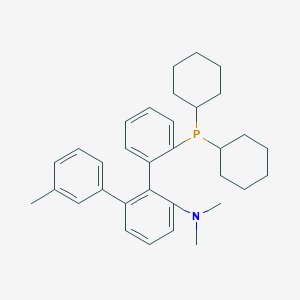
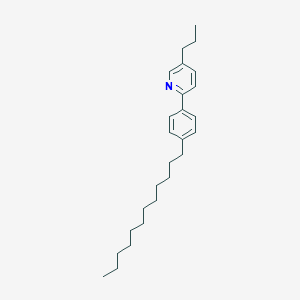
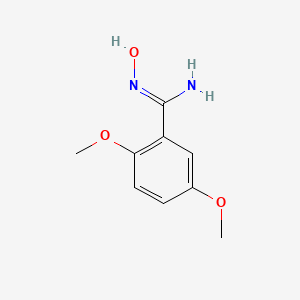

![6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887456.png)
